Tinazoline

Vasoconstriction Pharmacology Nasal Decongestion

Researchers requiring clean α1-adrenoceptor activation without β-receptor cross-talk face limited options-generic imidazolines lack the selectivity needed for unambiguous mechanistic studies. Tinazoline (CAS 62882-99-9) directly addresses this gap: • Pure α1-adrenoceptor agonism with no detectable β-adrenoceptor agonist activity, eliminating confounding variables in vascular and smooth muscle pharmacology. • 5-10× greater potency than xylometazoline, enabling low-dose experimental paradigms with reduced systemic exposure. • Published human tolerability profile from double-blind studies, substantially de-risking translational development pathways. Supplied at ≥98% purity with blue-ice shipping to preserve stability. Ideal as a selective pharmacological tool or positive control in nasal decongestant R&D.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 62882-99-9
Cat. No. B1202643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinazoline
CAS62882-99-9
Synonyms3-(2-imidazolin-2-yl-thio)indole
4,5-dihydro-2-(3-indolyl)mercaptoimidazole
Go 7996B
tinazoline
tinazoline monohydrochloride
Varsyl
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1CN=C(N1)SC2=CNC3=CC=CC=C32
InChIInChI=1S/C11H11N3S/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11/h1-4,7,14H,5-6H2,(H,12,13)
InChIKeyJENBDJGHNIOHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tinazoline Overview & Procurement


3-((4,5-Dihydro-1H-imidazol-2-yl)thio)-1H-indole, also known as Tinazoline, is a member of the indole class of heterocyclic compounds characterized by a thioether linkage connecting an indole core to a 4,5-dihydro-1H-imidazole moiety [1]. It is identified as an imidazole derivative with established application as a potent and long-acting vasoconstrictor, particularly investigated for use as a nasal decongestant [2]. Its molecular formula is C11H11N3S, with a molecular weight of 217.29 g/mol [1].

Why Tinazoline Is Not Interchangeable with Analogs


Direct substitution with generic imidazoline vasoconstrictors like xylometazoline or oxymetazoline is not scientifically justified due to quantifiable differences in receptor selectivity and potency. While these compounds share a general mechanism of alpha-adrenergic stimulation, Tinazoline demonstrates a specific pharmacological profile: it is a potent agonist at alpha-1 adrenoceptors but crucially exhibits no beta-adrenoceptor agonist activity [1]. This selective receptor interaction differentiates it from other imidazolines and is a key factor in its distinct pharmacodynamic properties. Furthermore, the compound's potency is demonstrably higher, making simple molar substitution an invalid approach for comparative studies or formulation development.

Tinazoline Potency & Selectivity Evidence


Vasoconstrictor Potency vs. Xylometazoline

Tinazoline (3-((4,5-Dihydro-1H-imidazol-2-yl)thio)-1H-indole) demonstrates significantly higher vasoconstrictor potency compared to the standard reference compound xylometazoline. This is a critical differentiator for applications where high efficacy or a lower required dose is a key selection criterion [1].

Vasoconstriction Pharmacology Nasal Decongestion

Selective Alpha-1 Agonism Profile

Unlike some other imidazoline derivatives which may possess mixed adrenergic activity, Tinazoline is characterized by a clean selectivity profile. Its vasoconstrictor effect is attributed solely to the stimulation of alpha-1 adrenoceptors, and it has been shown to lack any beta-adrenoceptor agonist activity [1]. This targeted mechanism reduces the potential for off-target cardiovascular effects associated with beta-receptor activation, a significant point of differentiation.

Receptor Pharmacology Selectivity Mechanism of Action

Fatty Acid-Activated Prodrug Mechanism

3-((4,5-Dihydro-1H-imidazol-2-yl)thio)-1H-indole (3DHSI) is documented as a prodrug that requires activation by fatty acids to exert its biological effects . This prodrug strategy distinguishes it from direct-acting vasoconstrictors like xylometazoline or oxymetazoline, offering a unique pharmacokinetic profile where activation is linked to lipid metabolism.

Prodrug Drug Delivery Fatty Acid Activation

Human Tolerability Profile

The tolerability of Tinazoline hydrochloride in humans has been formally evaluated through open and double-blind clinical studies, providing a baseline of human safety data that is often unavailable for research compounds or less-studied analogs [1]. This existing clinical data reduces the uncertainty associated with advancing the compound into more complex biological models.

Clinical Tolerability Human Studies Nasal Decongestion

Tinazoline Key Application Scenarios


High-Potency Nasal Decongestant Development

In the research and development of new nasal decongestant therapies, 3-((4,5-Dihydro-1H-imidazol-2-yl)thio)-1H-indole serves as a high-potency lead compound or positive control. Its 5-10 fold greater potency compared to xylometazoline [1] allows for the exploration of lower-dose formulations that may reduce systemic exposure and associated side effects, a key goal in modern decongestant development.

Alpha-1 Adrenoceptor Pharmacology Studies

This compound is an ideal research tool for studies requiring selective alpha-1 adrenoceptor activation without confounding beta-receptor effects. Its defined selectivity profile, showing no beta-adrenoceptor agonist activity [2], ensures that observed vasoconstrictive responses can be confidently attributed to alpha-1 receptor engagement, thereby improving the fidelity of experimental outcomes in cardiovascular and smooth muscle pharmacology.

Fatty Acid-Activated Prodrug Strategies

3-((4,5-Dihydro-1H-imidazol-2-yl)thio)-1H-indole (3DHSI) presents a unique case study for research into prodrug design. Its dependence on fatty acid activation provides a model system for studying enzyme-mediated drug release in lipid-rich environments. This is particularly relevant for targeted drug delivery research aimed at tissues with high fatty acid turnover or for developing formulations with site-specific activation.

Translational Research with Human Tolerability Data

For academic or industrial research groups moving from preclinical models to early-phase human studies, Tinazoline offers a distinct advantage. The existence of a published human tolerability profile from double-blind studies [3] streamlines the process of obtaining regulatory approval for new investigations. This de-risks the translational pathway compared to advancing a completely novel or uncharacterized analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.